Phenylethynylmagnesium bromide

概要

説明

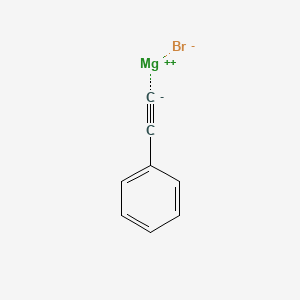

Phenylethynylmagnesium bromide is an organometallic compound with the chemical formula C8H5MgBr. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: Phenylethynylmagnesium bromide is synthesized through the reaction of phenylacetylene with magnesium in the presence of an ethereal solvent such as tetrahydrofuran (THF). The process involves the following steps :

- A four-necked flask is charged with magnesium turnings and flushed with nitrogen.

- Ethyl bromide is added to the flask, initiating the formation of ethylmagnesium bromide.

- Phenylacetylene is then added dropwise to the reaction mixture, maintaining a gentle reflux.

- The reaction mixture is heated under reflux for approximately 1.5 hours to complete the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is carefully controlled to ensure the purity and concentration of the final product. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .

化学反応の分析

Types of Reactions: Phenylethynylmagnesium bromide primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. It can react with various electrophiles, including carbonyl compounds, to form carbon-carbon bonds .

Common Reagents and Conditions:

Carbonyl Compounds: this compound reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Proton Donors: It reacts with water or alcohols to form phenylacetylene and magnesium bromide hydroxide or alkoxide.

Major Products Formed:

With Aldehydes: Secondary alcohols.

With Ketones: Tertiary alcohols.

With Water: Phenylacetylene.

科学的研究の応用

Phenylethynylmagnesium bromide is a chemical compound with the formula . It is typically available as a solution in tetrahydrofuran (THF) . This compound is a Grignard reagent, which are known for their versatile applications in organic synthesis .

Scientific Research Applications

This compound is employed in various scientific research applications, primarily in organic synthesis for creating complex molecules.

Alkynylation Reactions

- Divergent Alkynylative Difunctionalization of Amides: this compound can be used in the alkynylative difunctionalization of amides to generate amines or alcohols through C–O or C–N cleavage . For example, reacting N, N-diethylformamide with cyclohexyl magnesium bromide, followed by phenylethynyl magnesium bromide, yields a propargyl amine .

- Synthesis of Propargylamines: Reacting phenylacetylenes with electron-donating groups with various amides and Grignard reagents produces corresponding propargyl amines in good to high yields .

- Imide Synthesis: this compound can be used to obtain imides with low diastereoselectivity .

Coupling Reactions

- Homo-Coupling: this compound can undergo copper-catalyzed oxidative homo-coupling to form 1,4-diphenylbutadiyne . In one instance, this reaction resulted in a 96% yield of the product .

- Cross-Coupling: It can be used in copper-catalyzed oxidative cross-coupling reactions .

Case Studies

- Deoxygenative Alkynylation: In a study, when a deoxygenative alkynylation reaction was stopped after 20 minutes, product 1d was obtained in 90% yield. When the reaction was carried out using phenylethynyl magnesium bromide, the yield of 1d was 95% .

- Reaction with Amides: Reacting N, N-dimethylbenzamide with phenylacetylene and CyMgBr was unsuccessful, but using phenyllithium enabled the reaction to proceed smoothly, affording the target propargyl alcohol product in 95% yield .

- trans-4-hydroxy-5-substituted 2-pyrrolidinones: Grignard reagents, including α‐ and β‐naphthyl magnesium bromides, also afforded the desired lactams, and the less hindered β‐naphthyl magnesium bromide provided better yields .

** controlling reaction conditions**

- Reaction Time: According to research, the reaction proceeds rapidly, and alkynyl Grignard reagent could be the active intermediate. The key species B generated via the addition of CyMgBr to amide could decompose thermally .

- Stoichiometry: Over-stoichiometric amounts of CyMgBr (4 equiv and even 5 equiv) still produced high yields of the desired product, with only a very low amount of homo-difunctionalized by-product .

- Order of Reagents: When a mixture of N, N-diethylformamide and cyclohexyl magnesium bromide was heated and then followed by the addition of phenylethynyl magnesium bromide, the yield of the desired product was significantly reduced .

作用機序

The mechanism of action of phenylethynylmagnesium bromide involves the nucleophilic addition of the phenylethynyl group to electrophilic centers. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity allows it to form new carbon-carbon bonds efficiently .

類似化合物との比較

Phenylmagnesium Bromide: Similar in structure but lacks the ethynyl group.

Ethynylmagnesium Bromide: Contains an ethynyl group but lacks the phenyl group.

Vinylmagnesium Bromide: Contains a vinyl group instead of an ethynyl group

Uniqueness: Phenylethynylmagnesium bromide is unique due to the presence of both phenyl and ethynyl groups, which confer distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis, allowing for the construction of complex molecular architectures .

生物活性

Phenylethynylmagnesium bromide (C₈H₅BrMg) is a Grignard reagent that has garnered attention in organic synthesis due to its unique properties and potential biological activities. This article delves into its biological activity, synthesis, and applications based on various research studies.

- Molecular Formula : C₈H₅BrMg

- Molecular Weight : 205.334 g/mol

- Density : 1.018 g/mL at 25ºC

- Boiling Point : 142.4ºC at 760 mmHg

- Flash Point : -6 °F

Synthesis and Reactions

This compound is synthesized through the reaction of phenylacetylene with magnesium bromide in anhydrous ether or THF. It can participate in various coupling reactions, including:

- Homocoupling Reactions : this compound has been shown to efficiently couple with itself to produce 1,4-diphenylbutadiyne in high yields (96%) when used in oxidative coupling reactions with appropriate catalysts .

- Cross-Coupling Reactions : It can also engage in cross-coupling reactions with other Grignard reagents, yielding diverse organic compounds .

Case Studies and Findings

- Anticancer Activity : Research indicates that this compound can be utilized in the synthesis of compounds that exhibit biological activity against various cancer cell lines. For instance, it has been involved in the preparation of lasonolides, which have shown significant cytotoxic effects in vitro against cancer cells .

- Endocrine Disruption Potential : A study exploring the binding affinities of brominated phenolic compounds for human thyroid receptors highlighted that structural modifications in similar compounds could influence endocrine activity. While this compound itself was not directly tested, its derivatives may exhibit similar properties due to their structural characteristics .

- Catalytic Applications : The compound has been effectively used as a reagent in copper-catalyzed oxidative coupling reactions, which are valuable for synthesizing complex organic molecules with potential biological significance .

Table 1: Summary of Synthesis Yields

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Homocoupling | 1,4-Diphenylbutadiyne | 96 |

| Cross-Coupling | Various Biaryls | 73-98 |

| Synthesis of Lasonolides | Novel Polyketides | Varies |

Table 2: Biological Evaluations of Derived Compounds

| Compound Name | Activity Tested | Cell Line Tested | Result |

|---|---|---|---|

| Lasonolide A | Anticancer | MCF-7 (Breast Cancer) | Cytotoxic |

| Lasonolide B | Anticancer | HeLa (Cervical Cancer) | Cytotoxic |

特性

IUPAC Name |

magnesium;ethynylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPDOURHDDKDEZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#CC1=CC=CC=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6738-06-3 | |

| Record name | 6738-06-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。